![molecular formula C18H26N2O6 B12108603 (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
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Overview
Description
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a complex organic compound with a specific stereochemistry This compound is characterized by the presence of a methoxyphenyl group, a propanoic acid moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid typically involves multiple steps. One common approach is the use of peptide coupling reactions, where the amino acid derivatives are coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt). The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the use of protective groups to ensure the correct stereochemistry. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group and the stereochemistry of the molecule play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- (2S)-3-(4-chlorophenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Uniqueness
The uniqueness of (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, the methoxy group can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C18H26N2O6 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
TVRPTAPOAKAWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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